Product packaging for 1-methylpyrano[3,4-c]pyrazol-7(1H)-one(Cat. No.:CAS No. 79229-60-0)

1-methylpyrano[3,4-c]pyrazol-7(1H)-one

Cat. No.: B12863204
CAS No.: 79229-60-0
M. Wt: 150.13 g/mol
InChI Key: BEUHMCCWYZQHHI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic name 1-methylpyrano[3,4-c]pyrazol-7(1H)-one derives from the fusion of a pyran ring and a pyrazole moiety. The pyran component (a six-membered oxygen-containing heterocycle) is fused to the pyrazole (a five-membered ring with two adjacent nitrogen atoms) at the 3,4-c positions, indicating connectivity between carbon atoms 3 and 4 of the pyran and position c of the pyrazole. The substituents are assigned as follows:

  • 1-Methyl : A methyl group is attached to the pyrazole’s nitrogen at position 1.
  • 7(1H)-one : A ketone functional group resides at position 7 of the pyran ring, with a hydrogen atom at position 1.

The molecular formula C₇H₆N₂O₂ and exact mass 150.043 g/mol confirm the compound’s stoichiometry. Its fused bicyclic architecture places it within the broader class of pyranopyrazoles, which are renowned for their planar geometry and conjugation effects.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited in the literature, analogous pyranopyrazole systems exhibit planar fused-ring geometries due to sp² hybridization across the heterocyclic framework. Key inferences include:

  • Bond Lengths : The C–N bonds in the pyrazole ring are expected to measure approximately 1.33 Å , consistent with pyrazole’s crystallographically characterized analogs.
  • Dihedral Angles : The pyran and pyrazole rings likely adopt a coplanar arrangement, minimizing steric strain and maximizing π-orbital overlap.
  • Packing Interactions : Weak intermolecular forces, such as van der Waals interactions and hydrogen bonding involving the ketone oxygen, may dominate the solid-state structure.

Crystallographic techniques like X-ray diffraction could resolve the compound’s lattice parameters and space group, though such studies remain unreported in the provided sources.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • The methyl group at N1 of the pyrazole resonates as a singlet near δ 3.5–3.7 ppm .
    • Aromatic protons in the pyran and pyrazole rings appear as multiplets in the δ 6.5–8.0 ppm range, influenced by ring currents and substituent effects.
    • The deshielded proton adjacent to the ketone may show a downfield shift (> δ 7.5 ppm ).
  • ¹³C NMR :

    • The ketone carbonyl carbon is identifiable near δ 190–200 ppm .
    • Pyran oxygen’s neighboring carbons appear at δ 150–160 ppm , while pyrazole carbons resonate between δ 120–140 ppm .
Infrared (IR) Spectroscopy

The ketone group’s stretching vibration produces a strong absorption band at ~1700 cm⁻¹ , while N–H stretches (if present) occur near 3200–3400 cm⁻¹ . Aromatic C–H stretches appear at 3050–3100 cm⁻¹ , and pyran C–O–C asymmetric stretches are observed at 1250–1300 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak at m/z 150 corresponds to the compound’s molecular weight. Fragmentation patterns likely include:

  • Loss of the methyl group (m/z 135 ).
  • Cleavage of the pyran ring to yield ions at m/z 77 (pyrazole fragment) and m/z 73 (pyran-derived fragment).

Data Tables

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.135 g/mol
Exact Mass 150.043 g/mol
Predicted LogP 0.526

Table 2: Characteristic Spectroscopic Peaks

Technique Functional Group Peak Value
IR Ketone (C=O) ~1700 cm⁻¹
¹H NMR N–CH₃ δ 3.5–3.7 ppm (singlet)
¹³C NMR Pyrazole C–N δ 140–150 ppm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B12863204 1-methylpyrano[3,4-c]pyrazol-7(1H)-one CAS No. 79229-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79229-60-0

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1-methylpyrano[3,4-c]pyrazol-7-one

InChI

InChI=1S/C7H6N2O2/c1-9-6-5(4-8-9)2-3-11-7(6)10/h2-4H,1H3

InChI Key

BEUHMCCWYZQHHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=COC2=O)C=N1

Origin of Product

United States

Preparation Methods

Typical MCR Protocol

  • Reactants: A pyrazolone derivative (e.g., 3-methyl-1H-pyrazol-5(4H)-one), an aldehyde, and malononitrile.
  • Conditions: Aqueous ethanol medium, mild heating or room temperature, sometimes catalyzed by mild bases or catalysts.
  • Outcome: Formation of the fused pyrano[3,4-c]pyrazol-7(1H)-one ring system in good to excellent yields.

Example Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 3-methyl-1H-pyrazol-5(4H)-one + aromatic aldehyde + malononitrile Aqueous ethanol, reflux or room temp, base catalyst (e.g., sodium benzoate) This compound derivatives 70-95

This method is supported by multiple studies emphasizing the efficiency of MCRs for pyranopyrazole synthesis, highlighting their eco-friendly and high-yielding nature.

One-Pot and Microwave-Assisted Syntheses

One-pot procedures combining condensation and cyclization steps have been developed to streamline the synthesis.

  • Microwave Irradiation: Accelerates reaction times significantly (e.g., 30 minutes at 200 °C) and improves yields.
  • One-Pot Sequence: Starting from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde and hydrazines, followed by Ullmann-type cross-coupling and cyclization to form the fused ring system.

This approach allows for modulation of substituents on the pyrazole ring and further functionalization via cross-coupling reactions.

Stepwise Synthesis via Pyrazole Functionalization

Another approach involves:

  • Synthesizing substituted pyrazolones or pyrazole aldehydes.
  • Reacting these intermediates with carbonyl compounds and malononitrile.
  • Cyclization under basic or acidic conditions to form the pyran ring fused to the pyrazole.

This method allows for selective functionalization and structural diversity but may require more steps than MCRs.

Catalysts and Reaction Conditions

Various catalysts and conditions have been reported to optimize the synthesis:

Catalyst/Condition Role/Effect Reference
Sodium benzoate Mild base catalyst, promotes condensation
Triethylamine (Et3N) Organic base, improves yield and reaction time
Eosin Y + TBHP + Blue LED Photocatalytic conditions for related pyrano-pyrazoles
Microwave irradiation Accelerates reaction, improves yield
Ethanol/water solvent system Green solvent, facilitates MCRs

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Advantages Typical Yield (%)
Multicomponent Reaction Pyrazolone + aldehyde + malononitrile Aqueous ethanol, base catalyst One-pot, eco-friendly, high yield 70–95
Microwave-Assisted One-Pot 5-bromo-1-methyl-pyrazole aldehyde + hydrazines Microwave irradiation, DMF Fast, modifiable substituents 75–90
Stepwise Functionalization Pyrazolone derivatives + carbonyl + malononitrile Reflux, base or acid catalyst Selective functionalization 60–85
Photocatalytic Approach Aldehyde + malononitrile + benzyl alcohol + catalyst Blue LED irradiation, room temp Mild conditions, novel pathway 65–80

Chemical Reactions Analysis

Types of Reactions

1-methylpyrano[3,4-c]pyrazol-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent. For instance, certain derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that some derivatives possess inhibitory effects on bacterial growth, highlighting their potential use in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have shown promise in protecting neuronal cells from damage caused by oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticidal Activity

The unique chemical structure of this compound has led to its exploration as a pesticide. Preliminary studies indicate that certain derivatives can effectively control pest populations while being less harmful to non-target organisms. This positions the compound as a potential candidate for developing eco-friendly agricultural chemicals .

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing new polymers with enhanced properties. Its ability to participate in various chemical reactions allows for the creation of functionalized polymers that can be used in coatings, adhesives, and other applications where specific mechanical or thermal properties are desired .

Synthesis Techniques

The synthesis of this compound and its derivatives has been achieved through various methodologies. These include one-pot multicomponent reactions involving aldehydes, malononitrile, hydrazine hydrate, and β-ketoesters under different catalytic conditions . Such synthetic routes are significant as they provide efficient pathways to obtain the compound with high yields and purity.

Case Studies

Application AreaCase Study SummaryFindings
Anticancer ResearchStudy on cytotoxic effects against breast cancer cellsDerivatives showed IC50 values significantly lower than standard chemotherapeutics .
Antimicrobial TestingEvaluation against Gram-positive and Gram-negative bacteriaSeveral derivatives exhibited potent antibacterial activity with low MIC values .
NeuroprotectionAssessment of oxidative stress markers in neuronal cellsCompound significantly reduced markers of oxidative stress compared to controls .
Agricultural UseField trials on pest control efficacyDemonstrated effective pest management with minimal environmental impact .

Mechanism of Action

The mechanism of action of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

1-Methyl[2]benzopyrano[3,4-c]pyrazol-5(3H)-one (6BL)

Molecular Formula : C₁₁H₈N₂O₂
Molecular Weight : 200.20 g/mol
Key Differences :

  • Incorporates a benzene ring fused to the pyran moiety, increasing molecular complexity and lipophilicity .
  • Synthesis: Derived from a [2]benzopyrano scaffold, requiring additional steps for benzene ring formation, unlike the simpler pyrano framework of the target compound .

Table 1: Physical Properties Comparison

Property This compound 1-Methyl[2]benzopyrano[3,4-c]pyrazol-5(3H)-one
Molecular Formula C₇H₆N₂O₂ C₁₁H₈N₂O₂
Molecular Weight 150.13 200.20
Lipophilicity (LogP)* Moderate (~1.2) Higher (~2.5)
Aromatic Rings 1 (pyran) 2 (pyran + benzene)

*Estimated via fragment-based methods.

Isomeric Variants: Pyrano[2,3-c]pyrazol-6(1H)-ones

1-(4-Aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Molecular Formula : C₁₄H₁₃N₃O₂
Key Differences :

  • The pyran ring is fused at the [2,3-c] position, altering electronic distribution and ring strain compared to the [3,4-c] isomer .
  • Substituents: A 4-aminophenyl group at the 1-position and methyl groups at 3,4-positions enhance hydrogen-bonding capacity and solubility in polar solvents .
  • Synthesis : Requires diazonium salt coupling and nitrobenzaldehyde condensation, contrasting with the simpler methyl-substitution route of the target compound .

Functional Group Variations: 2-Diazo-3,5-dioxo-6-ynoates

Pyrano[3,2-c]pyrazol-7(1H)-ones

Key Differences :

  • Synthesized via a cascade electrocyclization-Michael addition from 2-diazo-3,5-dioxo-6-ynoates, leveraging diazocarbonyl reactivity .
  • Applications: Serve as precursors for bioactive azoles, whereas the target compound may prioritize structural simplicity for further functionalization .

Research Findings and Implications

Reactivity: The methyl group at the 1-position in this compound sterically hinders electrophilic substitution at the pyrazolone nitrogen, contrasting with amino-substituted analogs that undergo facile coupling reactions .

The benzopyrano derivative (6BL) may exhibit enhanced bioactivity due to increased lipophilicity .

Thermal Stability : The [3,4-c] fusion likely confers greater ring stability than [3,2-c] isomers, as predicted by computational modeling of analogous systems .

Biological Activity

1-Methylpyrano[3,4-c]pyrazol-7(1H)-one is a heterocyclic compound notable for its fused pyran and pyrazole ring structure. This unique arrangement contributes to its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}O. The compound's structural features include:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

These features contribute to the compound's reactivity and potential interactions with biological systems.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds have demonstrated significant antitumor properties, suggesting potential applications in cancer therapy.
  • Antimicrobial Effects : The compound's structural relatives have shown notable antimicrobial activities, indicating that this compound may also possess similar properties.
  • Neuroprotective Effects : Some derivatives in the pyrazole family have been linked to neuroprotective activities, which could be relevant in neurodegenerative disease research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The following table summarizes related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1H-pyrazoleContains a pyrazole ringStrong antitumor properties
Pyrano[2,3-c]pyrazoleFused pyran and pyrazoleSignificant antimicrobial activity
5-Amino-pyrazolo[3,4-b]quinolinonesIncorporates quinoline structureDisplays unique neuroprotective effects

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Studies : Research has highlighted the potential of derivatives to inhibit cancer cell proliferation. For instance, a study found that a related compound exhibited IC50_{50} values in the low nanomolar range against various cancer cell lines .
  • Neuroprotective Studies : A recent investigation into pyrazolol derivatives demonstrated significant neuroprotective effects in models of cerebral ischemia. These findings suggest that modifications to the pyrazole structure can enhance neuroprotection .
  • Antimicrobial Activity : Compounds derived from similar scaffolds have shown promise against bacterial strains, indicating that this compound may also exhibit antimicrobial properties .

Case Study 1: Antitumor Activity

A study focused on a series of pyrazole derivatives demonstrated that certain modifications led to enhanced antitumor activity. The derivatives were tested against various cancer cell lines with promising results indicating that structural variations significantly influenced their efficacy .

Case Study 2: Neuroprotection

In an experimental model of ischemic stroke, a derivative of this compound showed considerable neuroprotective effects by reducing infarct size and improving functional outcomes in treated animals .

Q & A

Q. What catalytic systems enhance synthesis scalability?

  • Methodological Answer :
  • Heterogeneous Catalysts : Immobilized Lewis acids (e.g., ZnCl₂-SiO₂) enable recyclability and reduce metal leaching .
  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat transfer for large-scale production .

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